Ethanone, 1-phenyl-2-(triphenylarsoranylidene)-
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Overview
Description
Ethanone, 1-phenyl-2-(triphenylarsoranylidene)-: is a complex organic compound characterized by the presence of a phenyl group and a triphenylarsoranylidene group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- typically involves the reaction of a phenyl-substituted ethanone with a triphenylarsoranylidene reagent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, and bases are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also participate in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
1-Phenyl-2-(triphenylphosphoranylidene)ethanone: Similar in structure but contains a phosphoranylidene group instead of an arsoranylidene group.
Acetophenone: A simpler compound with a phenyl group attached to an ethanone backbone.
2-Acetylpyridine: Contains a pyridine ring instead of a phenyl group.
Uniqueness: Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- is unique due to the presence of the triphenylarsoranylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
20691-73-0 |
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Molecular Formula |
C26H21AsO |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-phenyl-2-(triphenyl-λ5-arsanylidene)ethanone |
InChI |
InChI=1S/C26H21AsO/c28-26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
InChI Key |
DHJAMYNZPIFRSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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